![molecular formula C21H26N2O4S B410915 2-[N-(4-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE](/img/structure/B410915.png)
2-[N-(4-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[N-(4-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that includes a sulfonyl group, an anilino group, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps. One common route starts with the preparation of the anilino derivative, followed by the introduction of the sulfonyl group. The final step involves the coupling of the tetrahydrofuran ring with the acetamide moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-[N-(4-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The anilino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions typically require controlled conditions such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines .
Scientific Research Applications
2-[N-(4-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[N-(4-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonyl phenyl): Shares a similar sulfonyl group but differs in other structural aspects.
N-(tetrahydro-2-furanylmethyl)acetamide: Contains the tetrahydrofuran ring and acetamide moiety but lacks the sulfonyl and anilino groups.
Uniqueness
2-[N-(4-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C21H26N2O4S |
|---|---|
Molecular Weight |
402.5g/mol |
IUPAC Name |
2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H26N2O4S/c1-16-5-9-18(10-6-16)23(15-21(24)22-14-19-4-3-13-27-19)28(25,26)20-11-7-17(2)8-12-20/h5-12,19H,3-4,13-15H2,1-2H3,(H,22,24) |
InChI Key |
YWUGAHGPCDMNQL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCC2CCCO2)S(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCC2CCCO2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


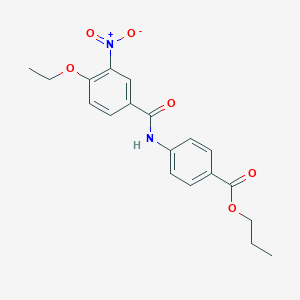
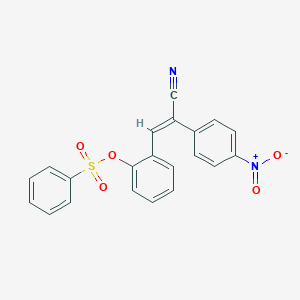
![(2E)-3-[(4-chloro-3-nitrophenyl)amino]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B410836.png)
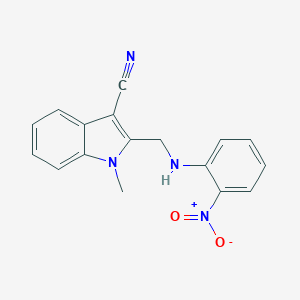
![N-[4-(diethylcarbamoylamino)phenyl]acetamide](/img/structure/B410839.png)
![N-(5-{4-nitrophenyl}-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B410840.png)
![N-[4-acetyl-5-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B410844.png)
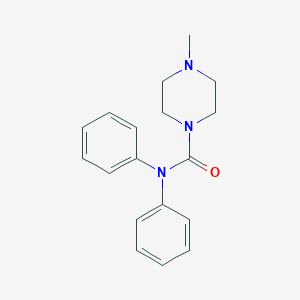
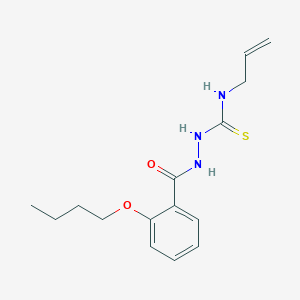
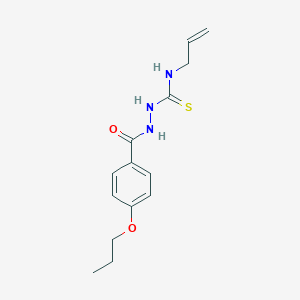

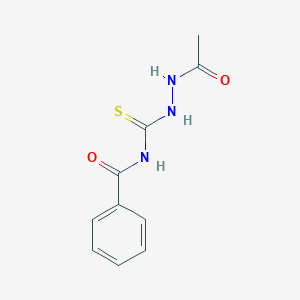
![N-[(2-propionylhydrazino)carbothioyl]benzamide](/img/structure/B410852.png)
![N-allyl-2-[(4-bromophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B410854.png)
